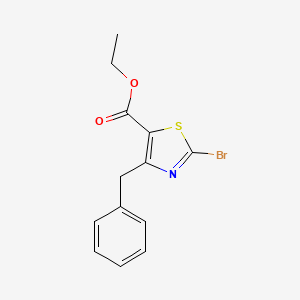
5-(Trifluoromethyl)nicotinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)nicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClF3N3 It belongs to the class of pyridine derivatives and is characterized by the presence of a trifluoromethyl group attached to the nicotinimidamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of nicotinimidamide with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)nicotinimidamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)nicotinimidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl nicotinic acid derivatives, while reduction may produce trifluoromethyl nicotinyl amines.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)nicotinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)nicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethyl)nicotinimidamide hydrochloride
- 3-(Trifluoromethyl)nicotinimidamide hydrochloride
- 4-(Trifluoromethyl)nicotinimidamide hydrochloride
Uniqueness
5-(Trifluoromethyl)nicotinimidamide hydrochloride is unique due to the specific position of the trifluoromethyl group on the nicotinimidamide structure
Propiedades
Fórmula molecular |
C7H7ClF3N3 |
|---|---|
Peso molecular |
225.60 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-1-4(6(11)12)2-13-3-5;/h1-3H,(H3,11,12);1H |
Clave InChI |
HRXKDSNTMLMRTR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(F)(F)F)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


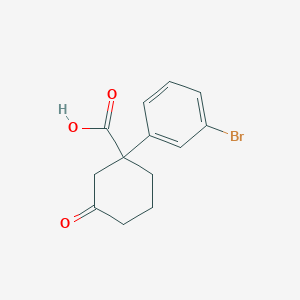
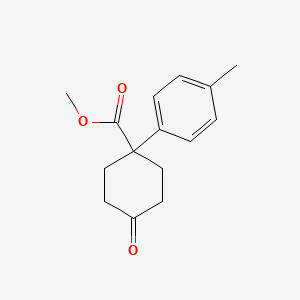
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
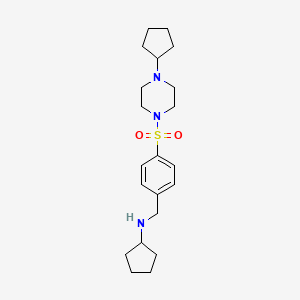
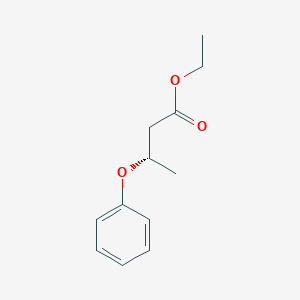
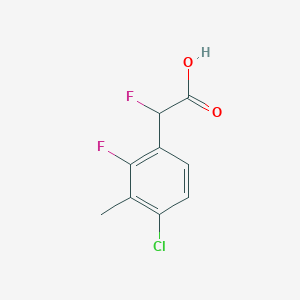
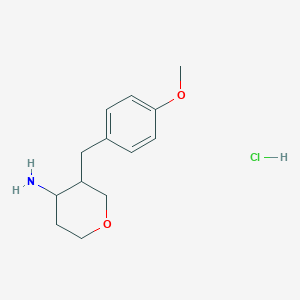
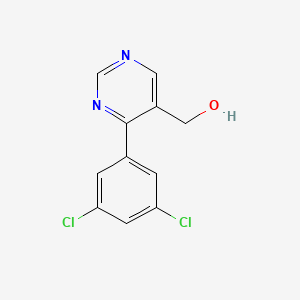
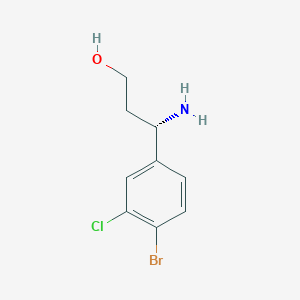

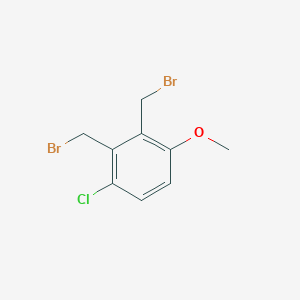
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
